6-(4-Phenylpiperazin-1-yl)picolinonitrile
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Overview
Description
6-(4-Phenylpiperazin-1-yl)picolinonitrile is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a phenylpiperazine moiety attached to a picolinonitrile structure. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenylpiperazin-1-yl)picolinonitrile typically involves the reaction of 4-phenylpiperazine with picolinonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Phenylpiperazin-1-yl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Phenylpiperazin-1-yl)picolinonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
6-(4-Phenylpiperazin-1-yl)picolinonitrile can be compared with other piperazine derivatives, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: Acts as a selective inhibitor of the C1s protease.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.
Properties
Molecular Formula |
C16H16N4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6-(4-phenylpiperazin-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H16N4/c17-13-14-5-4-8-16(18-14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-12H2 |
InChI Key |
SBFLMGYLWYQTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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